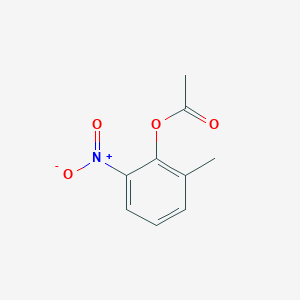

2-Methyl-6-nitrophenyl acetate

Description

Structural Classification within Nitroaromatic Esters

Nitroaromatic esters belong to the broader family of nitroaromatic compounds, which are characterized by the presence of one or more nitro groups (–NO₂) bonded to an aromatic ring. wikipedia.org This family is diverse and can be sub-categorized based on the other functional groups present.

Nitroaromatic esters specifically contain an ester functional group (–COOR) in addition to the nitro group. They can be classified further based on the nature of the linkage and the relative positions of the functional groups:

Nitrophenyl Esters : In this class, the aromatic ring is directly attached to the oxygen atom of the ester group (Ar–O–CO–R). 2-Methyl-6-nitrophenyl acetate (B1210297) falls into this category.

Nitrobenzyl Esters : Here, the ester group is attached to a benzyl (B1604629) moiety (Ar–CH₂–O–CO–R).

Nitrobenzoic Acid Esters : In these compounds, the carboxyl group of the ester is directly attached to the aromatic ring (Ar–CO–OR).

Within the nitrophenyl esters, further classification is based on the substitution pattern on the aromatic ring:

Positional Isomers : The nitro group can be located at the ortho (2-), meta (3-), or para (4-) position relative to the ester group.

Substituted Derivatives : Additional substituents on the aromatic ring, such as alkyl, halogen, or other functional groups, lead to a wide array of derivatives. google.com 2-Methyl-6-nitrophenyl acetate is an example of such a derivative, with a methyl group at the 2-position and a nitro group at the 6-position relative to the acetate group (or, systematically, an acetate group at the 1-position, a methyl at the 2-position, and a nitro group at the 6-position).

The general class of nitroaromatics also includes nitramines (containing an R-NH-NO₂ or R₂N-NO₂ group) and nitrate (B79036) esters (containing an R-O-NO₂ group), which are structurally distinct from nitroaromatic esters. researchgate.netnih.gov

Significance of Ortho-Substituted Nitroaryl Systems in Chemical Research

Ortho-substituted nitroaryl systems, where a nitro group is positioned adjacent to another substituent on an aromatic ring, are of particular importance in chemical research due to their unique reactivity. The proximity of the two groups can lead to specific intramolecular interactions and facilitate cyclization reactions that are otherwise difficult to achieve.

A primary area of significance is in the synthesis of heterocyclic compounds, particularly indoles. The reductive cyclization of ortho-nitroaryl substituted alkenes or ketones is a powerful tool for constructing the indole (B1671886) nucleus. acs.org For instance, methods like the Cadogan and Sundberg reactions utilize the reduction of an ortho-nitro group on a substituted styrene (B11656) to generate a nitrene or nitroso intermediate, which then cyclizes to form an indole. acs.org Similarly, the reductive cyclization of enol esters bearing a 2-(ortho-nitroaryl) substituent has been developed to afford indolenine derivatives. acs.orgresearchgate.net These reactions often proceed through a domino process involving partial reduction of the nitro group, followed by electrocyclization and further transformations. acs.orgresearchgate.net

The electronic and steric effects of the ortho substituents are crucial. The electron-withdrawing nature of the nitro group activates the aromatic ring for certain reactions and influences the reactivity of the adjacent functional group. scielo.br Research has also explored the use of ortho-functionalized diaryliodonium salts, including those with nitro groups, in palladium- or copper-catalyzed cyclization reactions to form complex polycyclic skeletons like 3,4-benzocoumarins. beilstein-journals.org The strategic placement of substituents in the ortho position provides a powerful handle for regioselective synthesis.

Research Trajectories of this compound and Related Congeners

Direct research focused exclusively on this compound is limited; it is often supplied as part of collections of rare chemicals for early discovery research without extensive published analytical data. sigmaaldrich.com However, the research trajectories of its congeners—structurally similar compounds—provide insight into its potential applications and areas of scientific interest.

The most studied congener is p-nitrophenyl acetate (4-nitrophenyl acetate) . It is widely used as a model substrate in enzymology and physical organic chemistry. nih.gov Its hydrolysis, which releases the colored p-nitrophenolate anion, provides a convenient spectrophotometric assay for measuring the activity of esterases and lipases. nih.govresearchgate.net Kinetic studies on the hydrolysis and aminolysis of p-nitrophenyl acetate have been instrumental in elucidating reaction mechanisms, including general base catalysis and nucleophilic catalysis. oup.comrsc.orgoup.comacs.org

Research on other congeners often involves synthesis and evaluation for specific applications. For example, substituted N-(4′-nitrophenyl)-l-prolinamides have been synthesized and investigated for their in vitro anticancer activities. nih.gov The synthesis of these molecules often starts from a nitrophenyl precursor, highlighting the role of nitroaromatics as key building blocks. nih.gov Similarly, various chromone (B188151) congeners have been synthesized from nitrophenyl building blocks and evaluated for anticancer properties. nih.gov

The reactivity of this compound can be inferred from its structure. Compared to p-nitrophenyl acetate, the presence of a methyl group ortho to the acetate linkage introduces steric hindrance. This steric bulk would likely influence the rate of nucleophilic attack at the ester's carbonyl carbon, a key step in hydrolysis. rsc.org The presence of both a methyl group and a nitro group ortho to the ester function creates a sterically crowded environment that could be exploited for specific synthetic strategies or mechanistic studies comparing the impact of different ortho substituents on ester reactivity. The synthesis of its parent acid, 2-(2-Methyl-6-nitrophenyl)acetic acid, has been documented, starting from 3-nitro-o-xylene, indicating a viable pathway to the title compound and its derivatives. chemicalbook.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 70277-91-7 | sigmaaldrich.comechemi.com |

| Molecular Formula | C₉H₉NO₄ | echemi.com |

| Molecular Weight | 195.17 g/mol | echemi.com |

| Exact Mass | 195.05315777 Da | echemi.comuni.lu |

| IUPAC Name | (2-methyl-6-nitrophenyl) acetate | echemi.com |

| XLogP3 | 1.9 | echemi.com |

| Hydrogen Bond Acceptor Count | 4 | echemi.com |

| Rotatable Bond Count | 2 | echemi.com |

| Topological Polar Surface Area | 72.1 Ų | echemi.com |

Table 2: Comparison of this compound and Related Congeners

| Compound Name | Structure | Key Features & Research Interest |

| This compound | Ortho-methyl and ortho-nitro substitution. Sterically hindered. Limited direct research. sigmaaldrich.comechemi.com | |

| p-Nitrophenyl acetate (4-Nitrophenyl acetate) | Para-nitro substitution. Widely used as a substrate for assaying esterase and lipase (B570770) activity due to the release of a colored product upon hydrolysis. nih.govresearchgate.net | |

| o-Nitrophenyl acetate (2-Nitrophenyl acetate) | Ortho-nitro substitution. Used in studies of intramolecular interactions and catalysis. | |

| 2-Methyl-6-nitrophenol (B87177) | The corresponding phenol (B47542), a potential precursor for the acetate ester. Studied for its own chemical and physical properties. nih.gov | |

| 2-(2-Methyl-6-nitrophenyl)acetic acid | A related acid whose synthesis from 3-nitro-o-xylene has been described, providing a route to related esters. chemicalbook.combldpharm.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

70277-91-7 |

|---|---|

Molecular Formula |

C9H9NO4 |

Molecular Weight |

195.17 g/mol |

IUPAC Name |

(2-methyl-6-nitrophenyl) acetate |

InChI |

InChI=1S/C9H9NO4/c1-6-4-3-5-8(10(12)13)9(6)14-7(2)11/h3-5H,1-2H3 |

InChI Key |

RAAYZDPCLHVVNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])OC(=O)C |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Studies of 2 Methyl 6 Nitrophenyl Acetate

Hydrolysis Kinetics and Mechanistic Investigations of the Acetate (B1210297) Ester

The cleavage of the ester bond in 2-Methyl-6-nitrophenyl acetate is a focal point of mechanistic studies, with base-catalyzed, enzyme-mediated, and solvent-influenced pathways being primary areas of investigation.

Base-Catalyzed Hydrolysis Pathways

The base-catalyzed hydrolysis of esters, including nitrophenyl acetates, generally proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism. epa.gov This process involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. epa.govscribd.com This intermediate subsequently collapses, resulting in the departure of the phenoxide leaving group and the formation of a carboxylic acid. niscpr.res.in

The rate of this reaction is sensitive to the concentration of the base. cdnsciencepub.com For related compounds like p-nitrophenyl acetate, the reaction with hydroxide ions follows a mechanism where the hydroxide nucleophile attacks the electrophilic carbon of the ester's carbonyl group. niscpr.res.in This breaks the π bond and forms the tetrahedral intermediate, which then collapses to yield the carboxylic acid and the p-nitrophenoxide ion. niscpr.res.in

Intramolecular general base catalysis has also been observed in related systems, such as with 2-aminobenzoate (B8764639) esters. iitd.ac.in In these cases, a neighboring functional group, like an amine, can act as a general base to facilitate the attack of a water molecule. iitd.ac.in This type of catalysis can lead to significant rate enhancements, particularly at lower pH values. iitd.ac.in

Enzyme-Mediated Hydrolysis and Biomimetic Catalysis

Enzymes, particularly hydrolases, can significantly accelerate the hydrolysis of esters like this compound. nih.gov The hydrolysis of the related p-nitrophenyl acetate is a standard reaction used to study the kinetics of enzymes such as chymotrypsin, acetylcholinesterase, and carbonic anhydrase. acs.org

The mechanism of enzyme-catalyzed hydrolysis often involves a catalytic triad (B1167595) of amino acid residues in the active site. For instance, in chymotrypsin, a serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester. rsc.org This process is facilitated by a nearby histidine residue, which acts as a general base. iitd.ac.inrsc.org

Biomimetic catalysts, or synzymes, have been developed to mimic the efficiency and selectivity of natural enzymes. nih.govresearchgate.net These synthetic catalysts often feature a hydrophobic binding site and a nucleophilic group. iastate.edu For example, cross-linked micelles containing a pyridyl group have been shown to effectively catalyze the hydrolysis of p-nitrophenyl hexanoate. iastate.edu Similarly, artificial zinc enzymes, constructed by imprinting a substrate-like template within cross-linked micelles, have demonstrated high selectivity and turnover numbers in the hydrolysis of p-nitrophenyl esters. nsf.gov These systems often follow Michaelis-Menten kinetics, indicative of enzyme-like behavior. nsf.gov

Table 1: Michaelis-Menten Kinetic Parameters for the Hydrolysis of p-Nitrophenyl Esters by an Artificial Zinc Enzyme This table is interactive. Click on the headers to sort the data.

| Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |

|---|---|---|---|

| p-Nitrophenyl acetate | 0.045 | 1.2 | 37.5 |

| p-Nitrophenyl propionate | 0.082 | 0.85 | 96.5 |

| p-Nitrophenyl butyrate | 0.12 | 0.55 | 218 |

> Data sourced from studies on artificial zinc enzymes. nsf.gov The data illustrates how the catalytic efficiency (kcat/KM) of the biomimetic catalyst varies with the acyl chain length of the p-nitrophenyl ester substrate.

Solvent Effects and Micellar Systems in Hydrolysis Reactions

The solvent environment plays a crucial role in the kinetics of ester hydrolysis. niscpr.res.in The rates of hydrolysis of p-nitrophenyl alkanoates are influenced by the presence of organic cosolvents like dimethyl sulfoxide (B87167) (DMSO) and ethylene (B1197577) glycol. cdnsciencepub.com These cosolvents can affect the solvation energies of the ester, the transition state, and the nucleophile, leading to changes in the reaction rate. cdnsciencepub.com For instance, the rate of hydrolysis of p-nitrophenyl acetate in aqueous solutions is significantly higher than in ethanol (B145695) solutions, which is attributed to better solvation of the initial state and less solvation of the transition state in the alcohol medium. niscpr.res.in

Micellar systems can also catalyze ester hydrolysis. niscpr.res.incdnsciencepub.com Cationic micelles, such as those formed from cetyltrimethylammonium bromide (CTAB), can modestly catalyze the cleavage of p-nitrophenyl alkanoates at high pH. cdnsciencepub.com This catalysis is explained by the partitioning of the substrate into the micellar phase, where the reaction environment differs from the bulk solution. niscpr.res.incdnsciencepub.com The strength of substrate binding to the micelles generally increases with the length of the ester's acyl chain. cdnsciencepub.com The presence of cyclodextrins in micellar systems can lead to complex kinetic behavior due to competitive binding of the substrate and surfactant monomers by the cyclodextrin. acs.org

Table 2: Effect of Acetonitrile (B52724) Co-solvent on the Molar Enthalpy of α-Chymotrypsin-Catalyzed Hydrolysis of p-Nitrophenyl Acetate This table is interactive. Click on the headers to sort the data.

| Acetonitrile (% v/v) | Molar Enthalpy Change (ΔH) (kJ/mol) |

|---|---|

| 1.6 | -100 ± 8 |

| 4.0 | -106 ± 5 |

| 10.0 | -102 ± 5 |

> Data derived from calorimetric and spectrophotometric measurements of the enzyme-catalyzed hydrolysis in water-acetonitrile mixtures. researchgate.net The results show that the enthalpy of the reaction is largely independent of the acetonitrile concentration in this range.

Reduction Pathways of the Nitro Group

The nitro group of this compound is susceptible to reduction, which can be achieved through catalytic hydrogenation or by using chemical reducing agents. This transformation is a key step in the synthesis of various amino compounds.

Catalytic Hydrogenation Mechanisms and Catalyst Selectivity

Catalytic hydrogenation is a widely used method for the reduction of nitro groups to amines. orgsyn.orggoogle.com This process typically involves the use of a noble metal catalyst, such as palladium on charcoal (Pd/C), and a source of hydrogen. google.com The reaction is generally sensitive to steric hindrance, allowing for the selective reduction of unhindered double bonds and nitro groups in the presence of other functional groups like ketones. orgsyn.org

For the continuous-flow hydrogenation of the related 2-(4-nitrophenyl)butanoic acid, a Pd/C catalyst was found to be effective. bohrium.com The kinetics of such reactions are often described by the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, which considers the adsorption of reactants onto the catalyst surface. bohrium.com The mechanism involves the interaction of the gaseous hydrogen and the liquid-phase nitro compound on the solid catalyst surface. bohrium.com

Chemical Reduction Methodologies and Intermediate Formation

In addition to catalytic hydrogenation, chemical reducing agents can also be employed to convert the nitro group to an amine. Common reagents for this transformation include iron powder in acidic conditions or zinc dust. evitachem.com

The reduction of o-nitrotoluenes can be a key step in the synthesis of indoles. google.com In some synthetic routes, the nitro group is reduced after other transformations have been carried out on the molecule. For example, 2-methyl-6-nitrophenylacetaldehyde semicarbazone can be hydrogenated over a palladium catalyst to yield the corresponding amino compound, which then cyclizes to form an indole (B1671886) derivative. google.com The reduction of the nitro group can lead to the formation of various intermediates, depending on the reaction conditions.

Regioselective Reduction in Polysubstituted Nitroaromatics

While the term "regioselective" is most relevant to molecules with multiple, non-equivalent nitro groups, the core challenge in the reduction of this compound is chemoselectivity. The primary goal is the selective reduction of the single nitro group to an amine (2-amino-6-methylphenyl acetate) without affecting the labile ester functionality. The aromatic nitro group is highly susceptible to reduction, but many powerful reducing agents can also readily cleave the ester bond.

A variety of modern synthetic methods have been developed to achieve the chemoselective reduction of nitroarenes in the presence of reducible functional groups like esters. nih.govthieme-connect.com These methods often rely on specific catalysts or reagents that show a strong preference for the nitro group. Catalytic transfer hydrogenation, using hydrogen donors like ammonium (B1175870) formate (B1220265) or methanol (B129727) in the presence of a catalyst such as Palladium on carbon (Pd/C), is one effective approach. mdpi.comsci-hub.se Other systems, such as iron catalysts with silane (B1218182) reductants or combinations like sodium borohydride (B1222165) with iron(II) chloride, have also proven successful in selectively reducing nitro groups while leaving ester groups intact. rsc.orgresearchgate.net

The general pathway for nitro group reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. mdpi.com The choice of reagent and reaction conditions is critical to prevent the accumulation of these intermediates and to ensure the ester remains untouched.

Table 1: Reagent Systems for Chemoselective Nitro Group Reduction

| Reagent System | Hydrogen Source/Reductant | Typical Catalyst | Selectivity Profile | Reference |

|---|---|---|---|---|

| Catalytic Transfer Hydrogenation | Ammonium Formate (HCOONH₄) | Pd/C | High selectivity for nitro group over esters, amides, and halides. | mdpi.com |

| Catalytic Hydrogenation | Methanol (CH₃OH) | Pd/C with base (e.g., KOtBu) | Effective for various nitroarenes, tolerates ester groups. | sci-hub.se |

| Hydrosilylation | Triethoxysilane ((EtO)₃SiH) | Amine-bis(phenolate) iron(III) complex | Excellent chemoselectivity for nitro groups over esters, ketones, and nitriles. | rsc.org |

| Metal-assisted Borohydride | Sodium Borohydride (NaBH₄) | Iron(II) Chloride (FeCl₂) | Highly selective for nitroarenes bearing ester groups. | thieme-connect.comresearchgate.net |

| Metal Dust Reduction | Zinc (Zn) | Ammonium Chloride (NH₄Cl) in water | Tolerates esters, aldehydes, ketones, and halides. | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) on the Nitroaryl Ring

This compound is primed for Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction for modifying electron-poor aromatic rings. masterorganicchemistry.com This reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the carbon atom bearing the leaving group (the ipso-carbon), followed by the departure of the leaving group to restore aromaticity. d-nb.info

In this specific molecule, the acetate group (⁻OAc) serves as the leaving group. The reaction is significantly activated by the presence of the strongly electron-withdrawing nitro group (–NO₂) at the ortho position. The general mechanism involves the attack of a nucleophile (Nu⁻) on the C1 carbon, leading to the formation of a negatively charged intermediate, which then expels the acetate anion to yield the substituted product.

The rate and feasibility of the SNAr reaction on this compound are governed by a balance of electronic and steric factors.

Electronic Effects : The nitro group at the C6 position is a powerful activating group. Through both inductive (-I) and resonance (-M) effects, it withdraws electron density from the aromatic ring. This electron deficiency makes the ring highly electrophilic and susceptible to attack by a nucleophile. Crucially, the ortho position of the nitro group allows it to directly stabilize the negative charge of the reaction intermediate through resonance, significantly lowering the activation energy of the first, rate-determining step. masterorganicchemistry.com

Steric Effects : The methyl group at the C2 position, also ortho to the site of substitution, introduces significant steric hindrance. An incoming nucleophile must approach the ipso-carbon from a trajectory that is sterically crowded by the adjacent methyl group. This steric clash raises the energy of the transition state, thereby decreasing the reaction rate compared to an analogous compound without the ortho-methyl substituent, such as 2-nitrophenyl acetate. While the methyl group is weakly electron-donating (+I effect), which has a minor deactivating electronic influence, its steric impact is the dominant factor.

Table 2: Predicted Relative Reactivity in SNAr Reactions

| Compound | Key Substituents | Electronic Effect on Rate | Steric Effect on Rate | Predicted Relative Rate |

|---|---|---|---|---|

| 4-Nitrophenyl acetate |

p-NO₂ | Strong Activation | Minimal | High |

| 2-Nitrophenyl acetate |

o-NO₂ | Strong Activation | Minimal | High |

| This compound |

o-NO₂, o-CH₃ | Strong Activation (from NO₂) | Significant Hindrance (from CH₃) | Moderate (slower than 2-nitrophenyl acetate) |

| 3-Nitrophenyl acetate |

m-NO₂ | Weak Activation | Minimal | Low |

The key intermediate in an SNAr reaction is the Meisenheimer complex , an anionic sigma-complex formed upon the addition of the nucleophile to the aromatic ring. masterorganicchemistry.com For this compound, the attack of a nucleophile (e.g., methoxide, CH₃O⁻) at C1 results in a tetrahedral carbon at that position and disrupts the ring's aromaticity.

The stability of this intermediate is paramount to the reaction's success. The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho-nitro group. This delocalization provides substantial stabilization. The resonance structures show the negative charge being effectively accommodated by the electronegative oxygen atoms of the nitro substituent.

However, the formation of the Meisenheimer complex is also subject to the steric influence of the ortho-methyl group. The transition state leading to the complex involves the nucleophile approaching the C1 carbon, and the resulting intermediate requires the substituents (acetate, nucleophile, methyl group, and nitro group) to arrange around two sp³-hybridized carbons. The steric repulsion between the incoming nucleophile and the adjacent methyl group can increase the activation energy for the formation of this complex, making it kinetically less favorable than in unhindered systems. While some exceptionally stable Meisenheimer complexes can be isolated, the one derived from this compound is expected to be a transient intermediate that rapidly proceeds to product by eliminating the acetate leaving group. masterorganicchemistry.com

Other Chemoselective Transformations Involving this compound

Beyond SNAr and nitro reduction, this compound can undergo other transformations that target a specific functional group while leaving others intact. The most prominent of these is the hydrolysis of the ester group.

Ester Hydrolysis: The acetate group can be selectively cleaved under either acidic or basic conditions to yield 2-methyl-6-nitrophenol (B87177).

Base-catalyzed hydrolysis : Treatment with an aqueous base, such as sodium hydroxide, will result in saponification. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses, expelling the 2-methyl-6-nitrophenoxide anion. Subsequent acidification of the reaction mixture would protonate the phenoxide to give the final phenol (B47542) product.

Acid-catalyzed hydrolysis : In the presence of a strong acid and water, the ester can be hydrolyzed via a mechanism involving protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.

This transformation is a chemoselective process as the conditions can be tailored to be mild enough not to affect the nitro group or the aromatic ring system.

Spectroscopic Characterization and Structural Elucidation of 2 Methyl 6 Nitrophenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, offering detailed information about the molecular structure, connectivity, and environment of atoms within a molecule.

The ¹H NMR spectrum of 2-Methyl-6-nitrophenyl acetate (B1210297) provides key information about the number, environment, and connectivity of protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton.

A detailed analysis of the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons, the methyl protons of the acetate group, and the methyl protons attached to the phenyl ring. The aromatic region typically shows complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) ring. The integration of these signals confirms the number of protons in each unique environment.

No specific ¹H NMR data for 2-Methyl-6-nitrophenyl acetate was found in the search results. The provided data pertains to related but different compounds.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts of these signals are influenced by the hybridization and the nature of the atoms attached to the carbon.

For this compound, the ¹³C NMR spectrum is expected to show signals for the carbonyl carbon of the ester group, the aromatic carbons, and the methyl carbons. The carbonyl carbon typically appears at a downfield chemical shift. The aromatic carbons will have distinct shifts depending on their position relative to the nitro and methyl substituents.

Specific ¹³C NMR data for this compound was not available in the provided search results. Data for related compounds was present but not directly applicable.

While the principles of 2D NMR are well-established, specific 2D NMR experimental data for this compound were not found in the search results.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its functional groups. The nitro group (NO₂) typically shows strong symmetric and asymmetric stretching vibrations. spectroscopyonline.com The ester group will be identifiable by a strong carbonyl (C=O) stretching band and C-O stretching vibrations. turkjps.org

Specifically, aromatic nitro compounds typically display a C-N stretching vibration in their spectra. scielo.br The presence and position of these bands provide strong evidence for the presence of the nitro and ester functionalities within the molecule.

Table 1: Expected Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | ~1540 |

| Nitro (NO₂) | Symmetric Stretch | ~1343 |

| Ester (C=O) | Stretch | ~1695 |

This table is based on general spectroscopic principles and data for related compounds. spectroscopyonline.comturkjps.org Specific experimental values for this compound were not available.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₉H₉NO₄, corresponding to a molecular weight of 195.17 g/mol . echemi.com The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation of the molecular ion is governed by the stability of the resulting fragment ions. libretexts.org In the case of this compound, characteristic fragmentation pathways would involve the cleavage of the ester group and rearrangements related to the ortho-substituted nitro and methyl groups.

The expected fragmentation for this compound would likely involve initial loss of the acetyl group (CH₃CO•) or the acetoxy group (CH₃COO•). The presence of the methyl and nitro groups in ortho positions may also lead to specific "ortho effects," which can result in characteristic fragmentation patterns, such as the loss of water through intramolecular rearrangement. researchgate.net

Below is a table of significant fragments observed in the mass spectrum of the related isomer, methyl 2-(4-nitrophenyl)acetate, which helps to predict the behavior of this compound. nih.gov

Table 1: Major Mass Spectrometry Fragments for Methyl 2-(4-nitrophenyl)acetate

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |

|---|---|

| 195 | [C₉H₉NO₄]⁺ (Molecular Ion) |

| 120 | [M - CH₃COO]⁺ or [C₇H₅NO]⁺ |

| 90 | [C₇H₆]⁺ |

Data sourced from PubChem for the isomer Methyl 2-(4-nitrophenyl)acetate. nih.gov

X-ray Crystallography for Solid-State Structure Determination

As of now, the specific crystal structure of this compound has not been reported in publicly available crystallographic databases. Therefore, a detailed analysis of its specific solid-state structure is not possible.

However, to illustrate the type of data obtained from such an analysis, we can examine the crystallographic information for a related nitrophenyl-containing compound, 3-Acetyl-2-methyl-4-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinolin-5-one. nih.gov A crystallographic study of this molecule reveals its crystal system, space group, unit cell dimensions, and atomic coordinates. nih.gov This information allows for the complete determination of its three-dimensional structure and intermolecular interactions, such as hydrogen bonds and π-π stacking, which stabilize the crystal packing. nih.gov

Should single crystals of this compound become available for analysis, X-ray diffraction would elucidate the planarity of the nitrophenyl group, the orientation of the acetate substituent relative to the ring, and any intramolecular interactions between the ortho-positioned methyl and nitro groups.

Table 2: Illustrative Crystal Data for a Nitrophenyl-Containing Compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₈H₁₈N₂O₄ |

| Formula Weight | 326.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5368 (5) |

| b (Å) | 17.0307 (6) |

| c (Å) | 11.4759 (5) |

| β (°) | 106.143 (1) |

| Volume (ų) | 1602.67 (13) |

This data is for 3-Acetyl-2-methyl-4-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinolin-5-one and is presented for illustrative purposes only. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Methyl 6 Nitrophenyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with increasing accuracy. These methods are broadly categorized into semi-empirical, ab initio, and density functional theory (DFT) approaches. For 2-methyl-6-nitrophenyl acetate (B1210297), DFT and ab initio methods are particularly valuable for obtaining detailed information about its geometry and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a popular method for computational studies due to its favorable balance of accuracy and computational cost. Geometry optimization is a primary application of DFT, where the goal is to find the lowest energy arrangement of atoms in a molecule. For 2-methyl-6-nitrophenyl acetate, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is reached.

A common approach involves using a hybrid functional, such as B3LYP, which combines the strengths of Hartree-Fock theory and DFT. This is often paired with a basis set like 6-311++G(d,p) to provide a good description of the electronic distribution, including polarization and diffuse functions that are important for molecules with heteroatoms and potential for hydrogen bonding. The optimized geometry would reveal key structural parameters, such as the planarity of the phenyl ring and the orientation of the nitro and acetate groups relative to the ring and each other.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic energies and properties. For a molecule like this compound, high-accuracy single-point energy calculations could be performed on the DFT-optimized geometry to obtain a more refined understanding of its stability and electronic structure. These calculations are particularly useful for benchmarking the results from less computationally intensive methods.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. An MEP map of this compound would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro and acetate groups, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is likely to be localized on the phenyl ring and the acetate group, while the LUMO is expected to be concentrated on the nitro group, which is a strong electron-withdrawing group.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value |

|---|---|

| HOMO Energy | -7.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 5.4 eV |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is also instrumental in elucidating reaction mechanisms by modeling the pathways of chemical transformations and identifying the transition states that connect reactants, intermediates, and products.

Computational Studies on Hydrolysis Mechanisms

The hydrolysis of phenyl acetates is a well-studied class of reactions. For this compound, computational modeling could be used to investigate the mechanism of its hydrolysis under both acidic and basic conditions. This would involve calculating the potential energy surface for the reaction, locating the transition state structures, and determining the activation energy barriers. Such studies could reveal whether the reaction proceeds through a concerted or a stepwise mechanism and how the presence of the methyl and nitro groups influences the reaction rate compared to unsubstituted phenyl acetate.

Table 2: Hypothetical Activation Energies for the Hydrolysis of this compound

| Reaction Condition | Proposed Mechanism | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Basic Hydrolysis | Nucleophilic attack of hydroxide (B78521) ion | 15.8 |

Prediction and Validation of Spectroscopic Properties

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis. For this compound, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy can be theoretically modeled to understand its structural and electronic characteristics.

Density Functional Theory (DFT) is a widely used method for the accurate prediction of spectroscopic data. By calculating the optimized molecular geometry and the electronic distribution, it is possible to simulate various spectra. For instance, NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which has shown reliability in predicting the chemical environment of nuclei. Similarly, the vibrational frequencies in an IR spectrum, corresponding to the stretching and bending of molecular bonds, can be computed. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other method-specific approximations, leading to better agreement with experimental data.

Electronic excitations, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). This method provides information about the electronic transitions between molecular orbitals, which are characteristic of the molecule's chromophores—in this case, the nitrophenyl group. The calculated absorption maxima (λmax) can help in the interpretation of experimental UV-Vis spectra.

The validation of these theoretical predictions is achieved by comparing the computed spectra with experimentally obtained data. A strong correlation between the predicted and measured spectra not only confirms the chemical structure of this compound but also validates the computational methodology employed.

Table 1: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹H NMR | Chemical Shift (ppm) - CH₃ (ring) | 2.5 | 2.48 |

| Chemical Shift (ppm) - CH₃ (acetate) | 2.2 | 2.15 | |

| Chemical Shift (ppm) - Aromatic H | 7.5 - 8.2 | 7.4 - 8.1 | |

| ¹³C NMR | Chemical Shift (ppm) - C=O | 169.5 | 169.2 |

| Chemical Shift (ppm) - Aromatic C | 120 - 150 | 121 - 149 | |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) - C=O stretch | 1750 | 1745 |

| Vibrational Frequency (cm⁻¹) - NO₂ stretch | 1530 | 1525 |

Note: The data in this table is illustrative and based on typical values for similar compounds, as specific experimental and computational studies on this compound are not widely available.

Investigation of Solvent Effects and Solvation Models on Molecular Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational chemistry offers various models to simulate these solvent effects, which can be broadly categorized into implicit and explicit solvation models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is often used to study how the polarity of a solvent affects the geometry, electronic structure, and spectroscopic properties of a solute like this compound. For example, an increase in solvent polarity can lead to shifts in NMR chemical shifts and changes in the absorption maxima in UV-Vis spectra due to the stabilization or destabilization of the ground and excited electronic states.

Explicit solvation models, on the other hand, involve the inclusion of individual solvent molecules in the computational simulation. While more computationally intensive, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit models could be used to investigate interactions between the nitro and acetate groups with protic or aprotic solvent molecules, providing a more detailed picture of the solvation shell.

The investigation of solvent effects is crucial for understanding reaction mechanisms and kinetics, as the solvent can play a direct role in stabilizing transition states and intermediates. By applying these solvation models, a deeper understanding of the molecular behavior of this compound in different chemical environments can be achieved.

Table 2: Predicted Solvent Effects on the UV-Vis Absorption Maximum (λmax) of this compound (Illustrative)

| Solvent | Dielectric Constant (ε) | Solvation Model | Predicted λmax (nm) |

|---|---|---|---|

| Hexane | 1.88 | PCM | 270 |

| Dichloromethane | 8.93 | PCM | 274 |

| Ethanol (B145695) | 24.55 | PCM | 278 |

Note: The data in this table is illustrative and demonstrates the expected trend of a red shift (bathochromic shift) in the UV-Vis absorption maximum with increasing solvent polarity.

Q & A

Q. What experimental precautions should be prioritized when handling 2-methyl-6-nitrophenyl acetate due to limited toxicological data?

While specific hazards for this compound are not fully documented, analogous nitroaromatic compounds (e.g., 1-(2-amino-6-nitrophenyl)ethanone) recommend avoiding inhalation, skin/eye contact, and using PPE. Precautionary measures include working in a fume hood, wearing nitrile gloves, and adhering to GHS/CLP guidelines (e.g., P261/P262 statements) .

Q. How can factorial design be applied to optimize the synthesis of this compound?

Factorial design allows systematic variation of parameters (e.g., temperature, catalyst loading, reaction time) to identify critical factors influencing yield. Pre-experimental designs (e.g., screening via Taguchi methods) can reduce trial runs, while full factorial setups resolve interactions between variables. For example, reaction fundamentals and reactor design principles (CRDC subclass RDF2050112) emphasize optimizing stoichiometry and mixing efficiency .

Q. Which analytical techniques are most reliable for characterizing intermediates in nitroaromatic ester synthesis?

High-performance liquid chromatography (HPLC) with UV detection is effective for monitoring nitroaromatic intermediates due to their strong absorbance. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for structural confirmation. Cross-validate results with melting point analysis (e.g., as seen for 5-(4-nitrophenyl)-2-furoic acid, mp 255–257°C) to detect impurities .

Advanced Research Questions

Q. How can computational reaction path search methods improve the scalability of this compound synthesis?

Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics, guiding solvent selection and catalyst design. ICReDD’s integrated approach combines computational predictions with high-throughput experimentation to narrow optimal conditions (e.g., temperature gradients, solvent polarity) and reduce iterative testing. Feedback loops between simulations and lab data enhance reproducibility .

Q. What methodologies resolve contradictions in kinetic data for nitroaromatic ester hydrolysis?

Conflicting kinetic profiles may arise from competing hydrolysis pathways (e.g., acid- vs. base-catalyzed mechanisms). Use pH-stat titration to isolate rate-determining steps under controlled conditions. Statistical analysis (e.g., ANOVA) of factorial experiments identifies confounding variables (e.g., moisture content, light exposure) that skew results. Reference CRDC subclass RDF2050108 (process control) for error mitigation strategies .

Q. How do membrane separation technologies enhance purification of nitroaromatic esters like this compound?

Nanofiltration membranes with tailored pore sizes (1–5 nm) selectively separate unreacted nitrophenol precursors from esters. Optimize transmembrane pressure and solvent resistance using CRDC subclass RDF2050104 guidelines. Compare with traditional methods (e.g., column chromatography) for yield and purity trade-offs .

Methodological Guidelines

- Data Validation : Cross-reference spectroscopic data with synthetic standards (e.g., CAS registry numbers) to avoid misidentification.

- Safety Protocols : Implement hazard mitigation plans aligned with GHS/CLP frameworks, even for unclassified compounds .

- Experimental Replication : Use CRDC’s engineering design empirical studies (RDF2120101) to standardize reactor setups and minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.